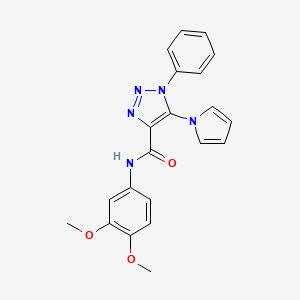
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide
カタログ番号 B2727961
CAS番号:
941895-57-4
分子量: 406.91
InChIキー: JWUKUYWLWJAOOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DPA-714 and has been found to have potential applications in the fields of neuroscience and immunology. In
科学的研究の応用
Environmental Impact and Toxicology of Organohalogens
- Polychlorinated Diphenyl Ethers (PCDEs) : These compounds, structurally related to polychlorinated biphenyls (PCBs) and dibenzofurans (PCDFs), have been studied for their environmental levels, toxicity, and human exposure. Widespread due to their presence in chlorophenol preparations, PCDEs have been detected in environmental samples and human adipose tissue. The main route of exposure for the general population is dietary intake, highlighting the need for further investigations on experimental toxicity, dietary intake, and potential human health effects of PCDEs (Domingo, 2006).
Applications and Environmental Considerations of Polyamides
- Auto-Oxidation of Aliphatic Polyamides : The review on oxidation kinetics of polyamides and model compounds provides insights into non-empirical kinetic modeling for polyamides, including their characteristics, degradation, and stability. The study shows that oxidation predominantly attacks α amino methylenes in polyamides, leading to specific kinetics and degradation products. This understanding is crucial for developing polyamide materials with improved stability and environmental impact (Richaud et al., 2013).
General Insights into Organohalogen Toxicity
- Persistent Organohalogens : The challenge of data transfer from animal models to humans, especially concerning persistent organohalogens like PCBs and PBDEs, underlines the difficulty in translating animal study findings to human health implications. This review emphasizes the need for coherence between experimental studies and human epidemiological studies to enable timely regulatory action for chemicals of concern (Suvorov & Takser, 2008).
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-17-12-13-20(16-22(17)25)27-24(29)23(28)26-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21H,14-15H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKUYWLWJAOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(Thiazolidin-2-yl)ethanone hydrochloride
1993017-93-8; 67399-73-9

![Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate](/img/structure/B2727880.png)

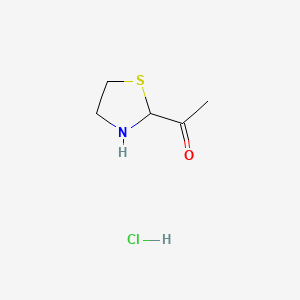
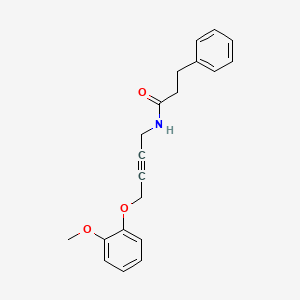

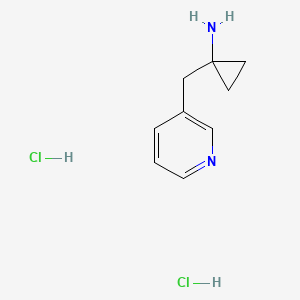
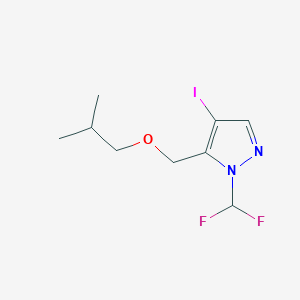
![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)
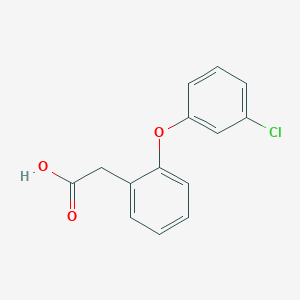
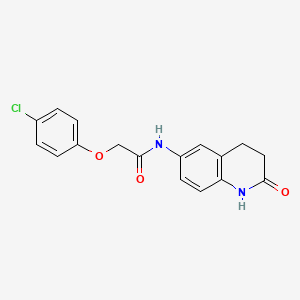

![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)
![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)
